molecular formula C22H16FN3O3S B3673933 4-fluoro-N-({[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide

4-fluoro-N-({[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide

Cat. No.: B3673933
M. Wt: 421.4 g/mol
InChI Key: ANWXBQWBOYSUTN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a complex organic molecule often involves multiple steps, each introducing a new functional group or building block to the molecule. Common reactions for constructing benzoxazole rings involve the cyclodehydration of 2-aminophenols or the condensation of 2-aminophenols with carboxylic acids . The introduction of the amide group could be achieved through a reaction with an acyl chloride .


Chemical Reactions Analysis

This would involve studying how the compound reacts under various conditions. For example, amides can be hydrolyzed to produce carboxylic acids and amines, while aromatic rings like benzene can undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

This would involve measuring properties like melting point, boiling point, solubility, and stability under various conditions. Techniques like differential scanning calorimetry can be used to measure melting points, while solubility can be determined experimentally in various solvents .

Mechanism of Action

If the compound has biological activity, the mechanism of action would involve understanding how the compound interacts with biological targets. This often involves computational docking studies or experimental techniques like mutagenesis .

Safety and Hazards

Safety and hazard information would typically come from material safety data sheets (MSDS), which provide information on toxicity, environmental impact, and safe handling procedures .

Future Directions

Future directions could involve synthesizing analogs of the compound to improve its properties or studying its biological activity in more detail. This could involve in vitro studies with purified proteins or in vivo studies in model organisms .

Properties

IUPAC Name

4-fluoro-N-[[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O3S/c1-12-2-9-19-17(10-12)25-21(29-19)16-11-15(7-8-18(16)27)24-22(30)26-20(28)13-3-5-14(23)6-4-13/h2-11,27H,1H3,(H2,24,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWXBQWBOYSUTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=S)NC(=O)C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-N-({[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-fluoro-N-({[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-fluoro-N-({[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide
Reactant of Route 4
4-fluoro-N-({[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide
Reactant of Route 5
4-fluoro-N-({[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide
Reactant of Route 6
4-fluoro-N-({[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.